4'-Hydroxy-3',4'-dihydroflindersine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxy-3’,4’-dihydroflindersine is a naturally occurring alkaloid found in certain plant species. This compound is known for its unique chemical structure and potential biological activities. It has been studied for its various applications in medicinal chemistry and natural product synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-3’,4’-dihydroflindersine typically involves multi-step organic reactions. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. For example, a method for synthesizing a pyranoquinolinone and its natural materials such as 4’-Hydroxy-3’,4’-dihydroflindersine involves reacting a compound of the chemical formula 1 with citral using 20 mole% of ethyleneamine diacetate in dichloromethane for 12 hours .
Industrial Production Methods
Industrial production methods for 4’-Hydroxy-3’,4’-dihydroflindersine are not well-documented in the literature. the synthesis methods used in research can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy-3’,4’-dihydroflindersine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 4’-Hydroxy-3’,4’-dihydroflindersine can lead to the formation of quinolinone derivatives .
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Industry: It can be used in the synthesis of natural products and other valuable chemical compounds.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-3’,4’-dihydroflindersine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and have been studied for their pharmaceutical and biological activities.
4-Hydroxy-2-pyrones: These compounds are of interest as potential biorenewable molecules and have applications in sustainable chemistry.
Uniqueness
4’-Hydroxy-3’,4’-dihydroflindersine is unique due to its specific chemical structure and the presence of both hydroxy and dihydro groups. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
100019-40-7 |
---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-hydroxy-2,2-dimethyl-4,6-dihydro-3H-pyrano[3,2-c]quinolin-5-one |
InChI |
InChI=1S/C14H15NO3/c1-14(2)7-10(16)11-12(18-14)8-5-3-4-6-9(8)15-13(11)17/h3-6,10,16H,7H2,1-2H3,(H,15,17) |
InChI Key |
BXUPYASXBYZICX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C3=CC=CC=C3NC2=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.